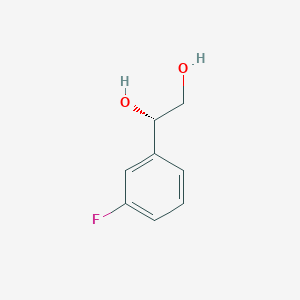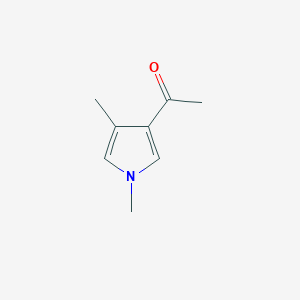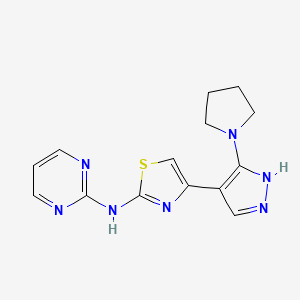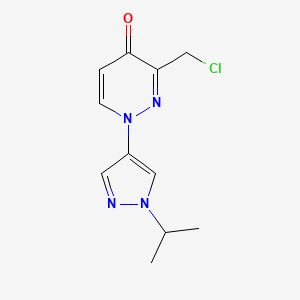![molecular formula C14H16N2O2 B13898238 5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13898238.png)
5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound featuring a pyrrole ring fused to a pyridine nucleus. This compound is part of a broader class of pyrrole-containing analogs known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
The synthesis of cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione typically involves the reaction of specific amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . This method yields the desired pyrrole derivative with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product .
Chemical Reactions Analysis
cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the compound, yielding different reduced forms.
Scientific Research Applications
cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying structure-activity relationships.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Medicine: It has potential therapeutic applications due to its anticancer, antibacterial, and antifungal properties
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other pyrrole-containing compounds such as:
Pyrrolo[3,4-c]pyridine derivatives: Known for their analgesic and sedative properties.
Indole derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial effects.
The uniqueness of cis-5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-benzyl-3a-methyl-6,6a-dihydro-4H-pyrrolo[3,4-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c1-14-9-16(7-10-5-3-2-4-6-10)8-11(14)12(17)15-13(14)18/h2-6,11H,7-9H2,1H3,(H,15,17,18) |
InChI Key |
BGBUOKFJYMMDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1C(=O)NC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)


![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)





![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
